
N-(Oxan-4-yl)(tert-butoxy)carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Oxan-4-yl)(tert-butoxy)carbohydrazide, also known as OTBC, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of carbohydrazides and has been shown to exhibit interesting biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
A study by Ş. Karadeniz et al. (2018) discusses the synthesis of a similar compound, highlighting its structural characteristics and antimicrobial activities. This provides insights into how such compounds can be synthesized and their potential applications in combating microbial infections (Ş. Karadeniz, Ç. Y. Ataol, O. Şahin, Ö. İdil, H. Batı, 2018).
Antioxidant Activity
Research by R. M. Shakir et al. (2014) on derivatives bearing 2,6-di-tert-butylphenol moieties, including the synthesis of new compounds and evaluation of their antioxidant activity, suggests potential for these types of compounds in creating antioxidants (R. M. Shakir, A. Ariffin, M. Abdulla, 2014).
Chromogenic and Sensing Applications
M. Chahal et al. (2019) discuss the versatility of oxoporphyrinogen chromophores for sensing applications, which can be modulated by varying the chemical structure, including N-alkylation and β-substitution (M. Chahal, N. Velychkivska, W. A. Webre, J. Labuta, Shinsuke Ishihara, K. Ariga, F. D’Souza, Jonathan P. Hill, 2019).
Asymmetric Synthesis of Amines
A study by J. Ellman et al. (2002) describes the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, highlighting the versatility and efficiency of these compounds in creating a wide range of enantioenriched amines (J. Ellman, T. D. Owens, T. P. Tang, 2002).
Energetic Materials
Jiaheng Zhang and J. Shreeve's research (2014) on the synthesis of 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives showcases the assembly of diverse N-O building blocks for high-performance energetic materials, indicating the potential use of such compounds in the field of materials science (Jiaheng Zhang, J. Shreeve, 2014).
Propiedades
IUPAC Name |
tert-butyl N-amino-N-(oxan-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12(11)8-4-6-14-7-5-8/h8H,4-7,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUVQMPDKDWICZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCOCC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2380188.png)
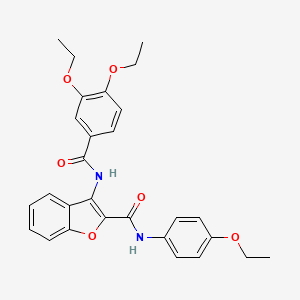
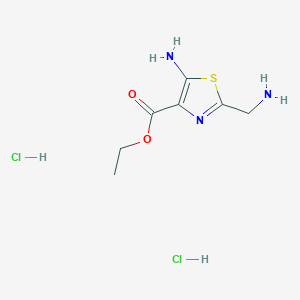
![2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine](/img/structure/B2380192.png)
![4-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2380198.png)

![6-allyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2380200.png)
![trans-4-Ethoxytetrahydro-3-furanyl]amine hydrochloride](/img/structure/B2380201.png)
![Benzo[1,2,5]thiadiazol-5-yloxy-acetic acid](/img/structure/B2380203.png)
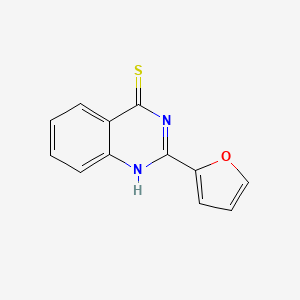
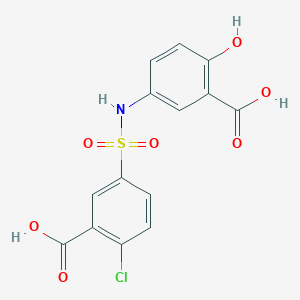
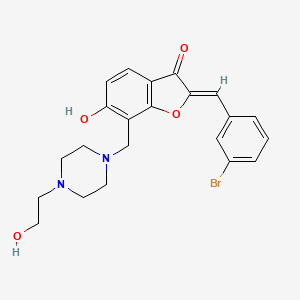

![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2380210.png)